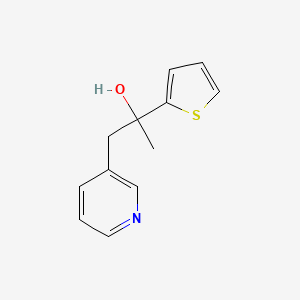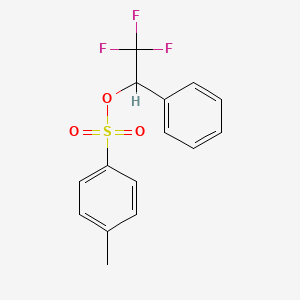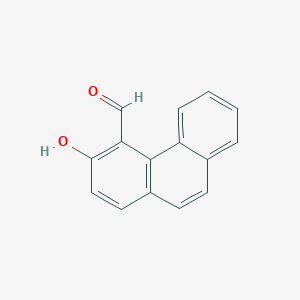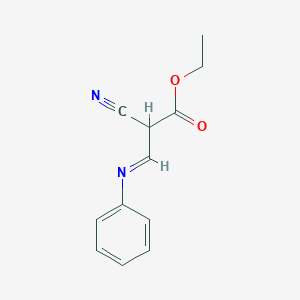![molecular formula C13H20N6OS B14006364 N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea CAS No. 92100-66-8](/img/structure/B14006364.png)
N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is a synthetic organic compound with the molecular formula C13H20N6OS This compound is characterized by the presence of a urea moiety linked to a purine derivative through a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- typically involves the following steps:
Preparation of the Purine Derivative: The starting material, 9-butyl-9H-purine-6-thiol, is synthesized through the alkylation of 9H-purine-6-thiol with butyl bromide under basic conditions.
Formation of the Thioether Linkage: The purine derivative is then reacted with 2-bromoethylamine to form the thioether linkage.
Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine-binding proteins or enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Urea,n-[2-[(9H-purin-6-yl)thio]ethyl]-n-methyl-
- Urea,n-[2-[(9-phenyl-9H-purin-6-yl)thio]ethyl]-n-methyl-
Uniqueness
Urea,n-[2-[(9-butyl-9h-purin-6-yl)thio]ethyl]-n-methyl- is unique due to the presence of the butyl group on the purine ring. This modification can influence its chemical reactivity, biological activity, and binding properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
92100-66-8 |
|---|---|
Fórmula molecular |
C13H20N6OS |
Peso molecular |
308.41 g/mol |
Nombre IUPAC |
1-[2-(9-butylpurin-6-yl)sulfanylethyl]-3-methylurea |
InChI |
InChI=1S/C13H20N6OS/c1-3-4-6-19-9-18-10-11(19)16-8-17-12(10)21-7-5-15-13(20)14-2/h8-9H,3-7H2,1-2H3,(H2,14,15,20) |
Clave InChI |
AHYQIZSWSLGFBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C1N=CN=C2SCCNC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
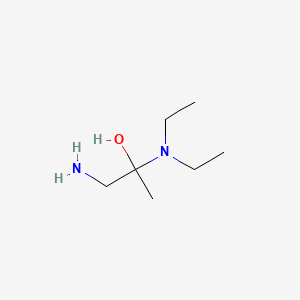
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
acetic acid](/img/structure/B14006295.png)
